molecular formula C10H10O B093158 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one CAS No. 1075-30-5

1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one

Cat. No.: B093158
CAS No.: 1075-30-5
M. Wt: 146.19 g/mol
InChI Key: HRBWEKNHUNICAM-UHFFFAOYSA-N
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Description

1-{bicyclo[420]octa-1,3,5-trien-7-yl}ethan-1-one is a unique organic compound with the molecular formula C10H10O It is characterized by its bicyclic structure, which includes a fused ring system with both cyclobutene and benzene rings

Mechanism of Action

Target of Action

It is synthesized using a rhodium (i) complex catalyst , suggesting that it may interact with metal complexes in biological systems.

Mode of Action

The exact mode of action of 1-(7-Bicyclo[42The compound is synthesized through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This suggests that the compound may interact with its targets through similar coupling and annulation reactions.

Pharmacokinetics

There is currently no available information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone . Therefore, its impact on bioavailability cannot be determined at this time.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the ethanone group.

    Benzocyclobutene: Another bicyclic compound with a fused ring system, used in similar research applications.

Uniqueness

1-{bicyclo[420]octa-1,3,5-trien-7-yl}ethan-1-one is unique due to its specific combination of a bicyclic structure and a ketone functional group

Properties

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWEKNHUNICAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910347
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-30-5
Record name Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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